molecular formula C21H24N4O4 B2439952 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034307-11-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2439952
CAS RN: 2034307-11-2
M. Wt: 396.447
InChI Key: YAJMBKNZDYQLSP-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a solid compound with a color that is either colorless or light yellow . It has been used in organic synthesis reactions as an intermediate .


Synthesis Analysis

The synthesis of a similar compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, was reported to be prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, was analyzed using the single crystal X-ray diffraction method . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Food Consumption

The role of orexin receptors in modulating various physiological processes, including feeding, arousal, stress, and drug abuse, has been studied extensively. One compound of interest, SB-649868, which shares structural similarities with N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, has demonstrated significant effects on compulsive food consumption. In a model of binge eating in female rats, SB-649868, a dual orexin receptor (OX1/OX2R) antagonist, reduced binge eating of highly palatable food without affecting standard food intake, suggesting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Chemical Properties

Research into the synthesis and reactivity of benzyl ethers, such as the study on the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt, provides foundational knowledge for the chemical manipulation and application of compounds like this compound. These studies elucidate methods for generating benzyl ethers in good to excellent yield, which is crucial for the development and application of new pharmaceutical compounds (Poon & Dudley, 2006).

Antiplatelet Aggregation Activity

The exploration of novel carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity demonstrates the potential therapeutic applications of compounds structurally related to this compound. Such research is crucial for understanding the relationship between chemical structure and biological activity, potentially leading to the development of new treatments for conditions involving platelet aggregation (Youssef et al., 2011).

Modulation of γ-Aminobutyric Acid Type A Receptors

Piperine derivatives, which modulate γ-aminobutyric acid type A receptors (GABAAR), exemplify the broad potential for compounds structurally related to this compound in neurological research and therapy. Modifications to the piperidine moiety significantly influence the efficiency and potency of these derivatives in modulating GABAAR, indicating the value of structural analogues in discovering novel neurological modulators (Schöffmann et al., 2014).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have shown α1-adrenergic receptor antagonistic activity with a uro-selective profile. This research underscores the potential of compounds like this compound in the development of treatments for conditions such as benign prostatic hyperplasia, where selective α1-adrenergic receptor antagonism can relieve symptoms without significantly affecting blood pressure (Rak et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxol-5-ylmethyl derivatives, which have been studied for their potential antitumor activities . .

Mode of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have demonstrated growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-10-17(4-7-22-14)25-8-5-15(6-9-25)12-23-20(26)21(27)24-16-2-3-18-19(11-16)29-13-28-18/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMBKNZDYQLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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